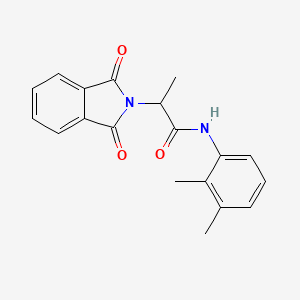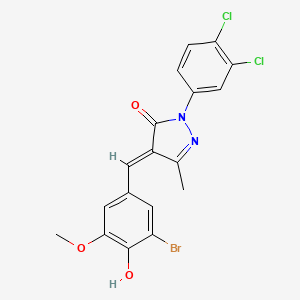![molecular formula C28H20N2O5 B11692663 (3E)-1-(3-methoxyphenyl)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11692663.png)
(3E)-1-(3-methoxyphenyl)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3E)-1-(3-Methoxyphenyl)-3-{[5-(4-Nitrophenyl)furan-2-yl]methyliden}-5-phenyl-1,3-dihydro-2H-pyrrol-2-on ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die Methoxyphenyl-, Nitrophenyl-, Furan- und Pyrrolon-Einheiten umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (3E)-1-(3-Methoxyphenyl)-3-{[5-(4-Nitrophenyl)furan-2-yl]methyliden}-5-phenyl-1,3-dihydro-2H-pyrrol-2-on umfasst in der Regel mehrstufige organische Reaktionen. Ein gängiger Ansatz ist die Kondensationsreaktion zwischen 3-Methoxybenzaldehyd und 5-(4-Nitrophenyl)furan-2-carbaldehyd mit einem geeigneten Pyrrolon-Vorläufer unter basischen Bedingungen. Die Reaktionsbedingungen umfassen oft die Verwendung von Lösungsmitteln wie Ethanol oder Methanol und Katalysatoren wie Piperidin oder Pyrrolidin, um den Kondensationsprozess zu erleichtern.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Der Prozess würde auf Ausbeute und Reinheit optimiert werden und oft kontinuierliche Durchflussreaktoren und automatisierte Systeme umfassen, um eine gleichmäßige Produktion zu gewährleisten. Die Verwendung von hochreinen Reagenzien und die strenge Kontrolle der Reaktionsbedingungen sind entscheidend, um die gewünschte Produktqualität zu erreichen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
(3E)-1-(3-Methoxyphenyl)-3-{[5-(4-Nitrophenyl)furan-2-yl]methyliden}-5-phenyl-1,3-dihydro-2H-pyrrol-2-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Methoxygruppe kann zu einer Hydroxylgruppe oxidiert werden.
Reduktion: Die Nitrogruppe kann zu einer Aminogruppe reduziert werden.
Substitution: Die aromatischen Ringe können elektrophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) unter sauren Bedingungen.
Reduktion: Katalytische Hydrierung unter Verwendung von Palladium auf Kohlenstoff (Pd/C) oder chemische Reduktion unter Verwendung von Zinn(II)-chlorid (SnCl2) in Salzsäure.
Substitution: Elektrophile Reagenzien wie Brom (Br2) oder Salpetersäure (HNO3) in Gegenwart eines Katalysators wie Eisen(III)-chlorid (FeCl3).
Hauptprodukte, die gebildet werden
Oxidation: Bildung von 3-Hydroxyphenyl-Derivaten.
Reduktion: Bildung von 4-Aminophenyl-Derivaten.
Substitution: Bildung von bromierten oder nitrierten Derivaten an den aromatischen Ringen.
Wissenschaftliche Forschungsanwendungen
(3E)-1-(3-Methoxyphenyl)-3-{[5-(4-Nitrophenyl)furan-2-yl]methyliden}-5-phenyl-1,3-dihydro-2H-pyrrol-2-on hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein in der organischen Synthese zur Entwicklung neuer Materialien und Verbindungen verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und antitumorale Eigenschaften.
Medizin: Wird auf sein Potenzial als pharmazeutisches Zwischenprodukt bei der Synthese von Arzneimitteln untersucht.
Industrie: Wird bei der Entwicklung von fortschrittlichen Materialien mit spezifischen elektronischen oder optischen Eigenschaften eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von (3E)-1-(3-Methoxyphenyl)-3-{[5-(4-Nitrophenyl)furan-2-yl]methyliden}-5-phenyl-1,3-dihydro-2H-pyrrol-2-on umfasst seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität verändern, was zu verschiedenen biologischen Wirkungen führt. Beispielsweise kann die Nitrophenylgruppe an Redoxreaktionen teilnehmen und oxidative Stresswege in Zellen beeinflussen. Die Methoxyphenyl- und Furan-Einheiten können mit hydrophoben Taschen in Proteinen interagieren und deren Funktion beeinflussen.
Wirkmechanismus
The mechanism of action of (3E)-1-(3-METHOXYPHENYL)-3-{[5-(4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-5-PHENYL-2,3-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- (3E)-1-(3-Hydroxyphenyl)-3-{[5-(4-Aminophenyl)furan-2-yl]methyliden}-5-phenyl-1,3-dihydro-2H-pyrrol-2-on
- (3E)-1-(3-Methoxyphenyl)-3-{[5-(4-Bromphenyl)furan-2-yl]methyliden}-5-phenyl-1,3-dihydro-2H-pyrrol-2-on
Einzigartigkeit
Die Einzigartigkeit von (3E)-1-(3-Methoxyphenyl)-3-{[5-(4-Nitrophenyl)furan-2-yl]methyliden}-5-phenyl-1,3-dihydro-2H-pyrrol-2-on liegt in seiner spezifischen Kombination von funktionellen Gruppen, die ihm besondere chemische und biologische Eigenschaften verleihen.
Eigenschaften
Molekularformel |
C28H20N2O5 |
|---|---|
Molekulargewicht |
464.5 g/mol |
IUPAC-Name |
(3E)-1-(3-methoxyphenyl)-3-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-5-phenylpyrrol-2-one |
InChI |
InChI=1S/C28H20N2O5/c1-34-24-9-5-8-23(18-24)29-26(19-6-3-2-4-7-19)17-21(28(29)31)16-25-14-15-27(35-25)20-10-12-22(13-11-20)30(32)33/h2-18H,1H3/b21-16+ |
InChI-Schlüssel |
PQXQOOOZJKYLMT-LTGZKZEYSA-N |
Isomerische SMILES |
COC1=CC=CC(=C1)N2C(=C/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])/C2=O)C5=CC=CC=C5 |
Kanonische SMILES |
COC1=CC=CC(=C1)N2C(=CC(=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])C2=O)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2Z,5Z)-5-(4-hydroxybenzylidene)-3-(2-methoxyphenyl)-2-[(2-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11692584.png)
![2-chloro-N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}-4,5-difluorobenzamide](/img/structure/B11692592.png)
![N,N-diethyl-6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11692598.png)

![(2Z,5Z)-5-[4-(benzyloxy)benzylidene]-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11692617.png)

![3-bromo-N-(2-chloro-4-nitrophenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11692633.png)

![(4Z)-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4-(2-phenylhydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11692642.png)
![(3E)-3-(4-chlorobenzylidene)-5-phenyl-1-[4-(phenylamino)phenyl]-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11692648.png)
![N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11692652.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11692655.png)
![N'-[(E)-(5-bromofuran-2-yl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11692668.png)
![N'-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2-methylquinoline-4-carbohydrazide](/img/structure/B11692674.png)
